3-Bromo-2-iodo-5-(trifluoromethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

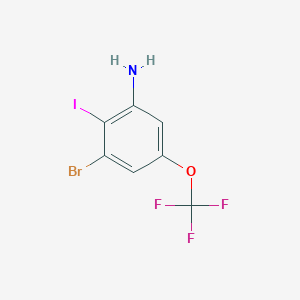

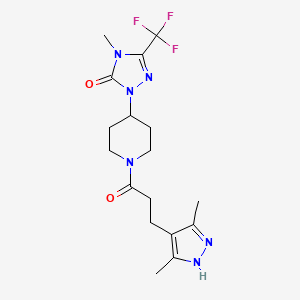

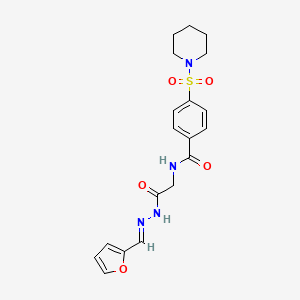

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrF3IN . It is a derivative of aniline, which is an aromatic amine. The compound has bromo, iodo, and trifluoromethoxy substituents on the benzene ring .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline consists of a benzene ring with an amine (-NH2) group, a bromo (-Br) group, an iodo (-I) group, and a trifluoromethoxy (-OCF3) group attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline include a predicted boiling point of 286.6±40.0 °C and a predicted density of 2.238±0.06 g/cm3 .Applications De Recherche Scientifique

Facile Synthesis and High-Spin Cationic States

A study by Ito et al. (2002) presents the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s from nonbrominated oligomers, achieving compounds with U-shaped structures that suggest a propensity for adopting helical structures. These compounds exhibit interesting redox properties, as evidenced by UV-vis and EPR measurements, indicating their potential in electronic applications (Ito et al., 2002).

Crystal Structures of Substituted Anilines

The work by Dey et al. (2003) explores the crystal structures of 4-substituted anilines, revealing how chloro, bromo, and ethynyl substituents affect the crystal structure due to their similar polarizations. This study highlights the nuanced impact of halogen substitution on molecular architecture (Dey et al., 2003).

Vibrational Analysis for NLO Materials

Revathi et al. (2017) conducted vibrational analyses of trifluoromethyl-substituted anilines, demonstrating their potential utility in non-linear optical (NLO) materials through experimental and theoretical approaches. This research underscores the significance of substituent effects on aniline structures for materials science applications (Revathi et al., 2017).

Synthesis of Trifluoromethylthiolated and Selenolated Pyrones

Zhang et al. (2017) describe a method for synthesizing trifluoromethylthio(seleno)lated pyrones from iodo(bromo)-substituted precursors, showcasing a practical approach for introducing trifluoromethylthiol(seleno) groups into organic molecules. This synthesis pathway could be relevant for developing new agrochemicals or pharmaceuticals (Zhang et al., 2017).

Liquid-Crystalline Properties of Diazabutadiene Complexes

Morrone et al. (1996) investigated the liquid-crystalline behavior of N,N'-bis(4-((4-alkoxybenzoyl)oxy)phenyl)-1,4-diaza-1,3-butadiene ligands when complexed with rhenium(I), observing nematic and smectic C phases. This research contributes to the understanding of how molecular design influences the liquid-crystalline properties of materials (Morrone et al., 1996).

Safety and Hazards

Safety information for 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in well-ventilated areas .

Propriétés

IUPAC Name |

3-bromo-2-iodo-5-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3INO/c8-4-1-3(14-7(9,10)11)2-5(13)6(4)12/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFWOKSZXAIZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)I)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2686293.png)

![2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2686294.png)

![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2686295.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2686301.png)

![2-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2686305.png)

![3-[(3-bromophenyl)methyl]-7-(prop-2-yn-1-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2686313.png)